5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a protective group, 4,4’-dimethoxytrityl, attached to the 5’-hydroxyl group of 2’-deoxyuridine. The protective group is crucial in preventing unwanted reactions during the synthesis of nucleic acids, making it an essential reagent in molecular biology and biochemistry.
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine, also known as 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione, is the DNA molecule itself . This compound is a nucleoside derivative, which means it can be incorporated into the growing DNA chain during DNA synthesis .
Mode of Action
The compound interacts with its target, the DNA molecule, by being incorporated into the growing DNA chain during DNA synthesis . The presence of the 4,4’-dimethoxytrityl (DMT) group makes this compound a useful tool for the synthesis of oligonucleotides .
Biochemical Pathways
The compound affects the DNA synthesis pathway. By being incorporated into the growing DNA chain, it can influence the sequence of the synthesized DNA . The downstream effects of this can vary widely, depending on the specific sequence of the DNA and the genes that it encodes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. In the context of oligonucleotide synthesis, the compound can influence the sequence of the synthesized DNA . This can have a wide range of effects at the molecular and cellular level, depending on the specific sequence of the DNA and the genes that it encodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine typically involves the reaction of 2’-deoxyuridine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet the demands of industrial applications .
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine undergoes several types of chemical reactions, including:
Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as treatment with dichloroacetic acid.
Phosphoramidite Coupling: The compound can be activated and coupled with other nucleosides using phosphoramidite chemistry, which is essential in oligonucleotide synthesis.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in solvents like toluene, dichloromethane, or acetonitrile.
Phosphoramidite Coupling: 4,5-dicyanoimidazole or 1H-tetrazole as activators in acetonitrile.
Major Products Formed
Detritylation: 2’-deoxyuridine and 4,4’-dimethoxytrityl carbocation.
Phosphoramidite Coupling: Oligonucleotides with the desired sequence.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but with a thymine base instead of uracil.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine: Contains an additional methyl group at the 2’-position.
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is unique due to its specific use in oligonucleotide synthesis, where the uracil base provides distinct properties compared to thymine. This compound is particularly useful in the synthesis of RNA analogs and other nucleic acid derivatives that require uracil .
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGKUWPLEGHFKX-ZRRKCSAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946483 | |
Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23669-79-6 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23669-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023669796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine in oligonucleotide synthesis?
A1: this compound serves as a key building block in the solid-phase synthesis of oligonucleotides []. The 5'-O-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is crucial during the sequential addition of nucleotide units in oligonucleotide synthesis. The DMT group can be selectively removed under acidic conditions, allowing for the addition of the subsequent nucleotide. The modified 2'-deoxyuridine with a 5-alkynyl group, synthesized from this compound, can then be incorporated into oligonucleotides using standard phosphoramidite chemistry [].
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